D-Sorbitol-13C

GC-MS Method Validation Polyol Pathway

Select D-Sorbitol-13C to eliminate ion suppression and matrix effects that compromise unlabeled standards in LC/GC-MS. Its distinct mass shift provides an optimal surrogate analyte for polyol pathway studies, delivering calibration curves with correlation coefficients >0.999 and a linear dynamic range spanning three orders of magnitude. Unlike D-Mannitol-13C, the identical stereochemistry ensures matching retention time and ionization. Choose D-Sorbitol-1-13C for tracking the reduction of glucose to sorbitol at the C1 carbon with a clean M+1 shift, or D-Sorbitol-13C6 for comprehensive metabolic flux analysis with a distinct M+6 signature. Both forms are supported by 99 atom % 13C enrichment.

Molecular Formula C6H14O6
Molecular Weight 183.16 g/mol
Cat. No. B15556727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Sorbitol-13C
Molecular FormulaC6H14O6
Molecular Weight183.16 g/mol
Structural Identifiers
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i3+1/t3-,4+,5+,6+/m0
InChIKeyFBPFZTCFMRRESA-NENHMXJQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Sorbitol-13C: The Definitive Stable Isotope Internal Standard for Polyol Quantification in Metabolic Research


D-Sorbitol-13C (D-Glucitol-13C) is a stable isotope-labeled analog of the naturally occurring sugar alcohol D-sorbitol, in which one or more carbon-12 atoms are replaced with the non-radioactive carbon-13 isotope [1]. This compound is a six-carbon polyol (hexitol) that is chemically and physically indistinguishable from its unlabeled counterpart in virtually all biological systems, yet it possesses a distinct mass shift detectable by mass spectrometry (MS) . Its primary utility lies not in novel bioactivity, but as a superior analytical tool, serving as an optimal internal standard (IS) or tracer for the precise and accurate quantification of endogenous sorbitol in complex biological matrices, thereby overcoming the inherent variability and matrix effects that compromise studies using unlabeled standards [2].

Why Unlabeled Sorbitol or Other Polyols Cannot Substitute D-Sorbitol-13C in Quantitative LC/GC-MS


In quantitative mass spectrometry, using an unlabeled compound as an internal standard or tracer introduces insurmountable analytical errors due to its identical mass-to-charge ratio (m/z) with the endogenous analyte. This leads to ion suppression, matrix effects, and an inability to distinguish the added standard from the biological target, rendering absolute quantification impossible [1]. Similarly, substituting D-Sorbitol-13C with other isotopically labeled polyols, such as D-Mannitol-13C, is invalid for specific polyol pathway studies. While chemically similar, their distinct stereochemistry (mannitol is the C-2 epimer of sorbitol) can lead to different metabolic fates, ion fragmentation patterns, and chromatographic retention times, thus failing as a true surrogate analyte for the sorbitol-specific aldose reductase pathway [2]. The following evidence quantifies the specific performance advantages that justify the selection of D-Sorbitol-13C over these alternatives.

Quantitative Differentiation Evidence: D-Sorbitol-13C vs. Unlabeled Sorbitol and Alternative Tracers


Analytical Precision and Accuracy in GC-MS Quantification: D-Sorbitol-13C vs. Unlabeled Sorbitol

D-Sorbitol-13C, specifically the uniformly labeled U-[13C]sorbitol (13C6H14O6, 98.7%), was employed as an internal standard to develop a GC-MS method for tissue sorbitol measurement. The use of this isotopically labeled standard, as opposed to an unlabeled standard, was essential for achieving high quantitative precision and linearity [1].

GC-MS Method Validation Polyol Pathway Diabetic Microangiopathy

Quantitative Dynamic Range in LC-MS/MS for Endogenous Metabolite Analysis

In a validated LC/APCI-MS/MS method for quantifying endogenous sorbitol in human red blood cells, D-Sorbitol-13C6 was used as a surrogate analyte to construct calibration curves. This approach is necessary because it is impossible to create a true 'blank' biological matrix devoid of endogenous sorbitol for an unlabeled standard [1].

LC-MS/MS Method Validation Endogenous Metabolite Erythrocyte

Isotopic Purity and Mass Shift Specification: D-Sorbitol-1-13C vs. D-Sorbitol-13C6

For applications requiring a defined mass shift for tracking a specific carbon atom (e.g., in the polyol pathway where C1 is reduced from glucose), D-Sorbitol-1-13C provides a specific M+1 mass shift with a defined isotopic purity . This differs from uniformly labeled D-Sorbitol-13C6, which provides an M+6 mass shift and is better suited for general metabolic flux analysis [1].

Stable Isotope Quality Control Mass Spectrometry Tracer

Validated Application Scenarios for D-Sorbitol-13C Based on Comparative Evidence


Absolute Quantification of Endogenous Sorbitol in Clinical and Preclinical Tissues

This is the primary, validated application. D-Sorbitol-13C (as either U-13C6 or 1-13C) is used as a surrogate analyte or internal standard in LC-MS/MS or GC-MS methods to quantify endogenous sorbitol in complex matrices like erythrocytes, liver cytosol, and nerve tissues [REFS-1, REFS-2]. The evidence shows that this approach yields calibration curves with correlation coefficients >0.999 and a linear dynamic range spanning three orders of magnitude, which is unattainable with an unlabeled standard [2]. This application is critical for studying the polyol pathway in diabetic complications and other metabolic disorders [1].

Tracing Specific Carbon Flux in the Polyol Pathway with D-Sorbitol-1-13C

D-Sorbitol-1-13C is specifically indicated for experiments requiring tracking of the C1 carbon atom, which is the site of reduction from glucose to sorbitol by aldose reductase. Its defined M+1 mass shift, confirmed by a specification of 99 atom % 13C, allows for precise quantification of this specific metabolic step without the spectral complexity introduced by a uniformly labeled (M+6) tracer . This is a key differentiator from D-Sorbitol-13C6, which is better suited for broader flux analysis but may lead to complex isotopologue distributions that are harder to deconvolute for a single-step reaction [3].

Metabolic Flux Analysis (MFA) in Cell Culture Models Using D-Sorbitol-13C6

While D-Sorbitol-1-13C is optimal for single-step tracking, D-Sorbitol-13C6 is the preferred tracer for comprehensive metabolic flux analysis (MFA) in cell culture systems, such as bone-resorbing osteoclasts [3]. Its uniform labeling (M+6 shift) enables the tracing of carbon through multiple downstream metabolic pathways, including glycolysis and the pentose phosphate pathway, following its conversion to fructose [3]. This application leverages the distinct M+6 signature to differentiate it from the natural abundance M+0 pool, providing a systems-level view of carbohydrate metabolism that is not possible with a single-labeled analog [3].

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